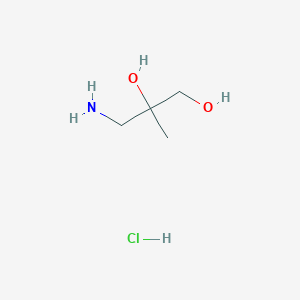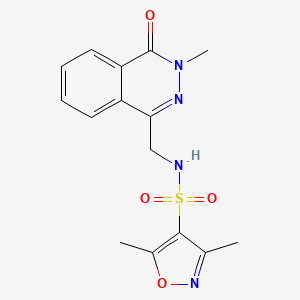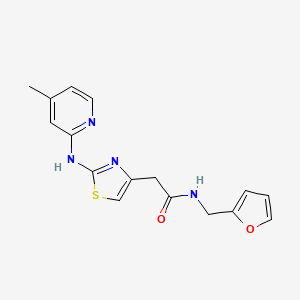
N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the thiazole ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Attachment of the pyridine ring: Using a nucleophilic substitution reaction where the thiazole intermediate reacts with 4-methylpyridine.
Formation of the furan ring: Through a cyclization reaction involving a suitable precursor.
Final coupling: The furan and thiazole-pyridine intermediates are coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Discovery: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Diagnostics: Use in imaging and diagnostic assays.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic pathways.
相似化合物的比较
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide analogs: Compounds with slight modifications in the furan, thiazole, or pyridine rings.
Other thiazole-containing compounds: Such as thiazole-based antibiotics or antifungal agents.
Other furan-containing compounds: Such as furan-based natural products or synthetic derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-5-17-14(7-11)20-16-19-12(10-23-16)8-15(21)18-9-13-3-2-6-22-13/h2-7,10H,8-9H2,1H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCPFZIPBBJMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
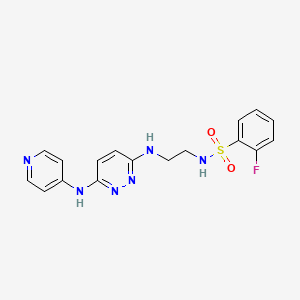
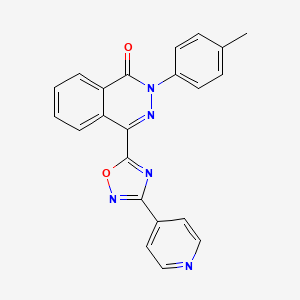
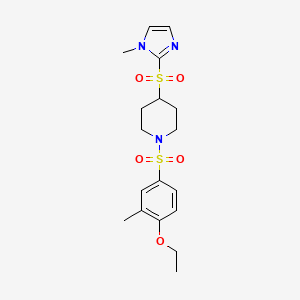
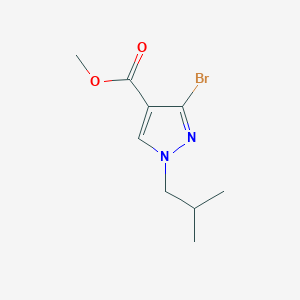
![3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2458822.png)
![N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2458823.png)
![1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2458824.png)
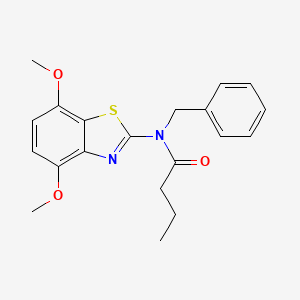
![N-[(2,4-difluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B2458829.png)
![tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B2458830.png)
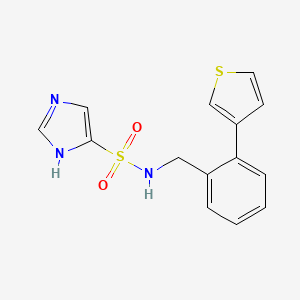
![N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2458834.png)
